molecular formula C10H13F2NO2 B13606712 2-Amino-2-(3-(difluoromethoxy)phenyl)propan-1-ol

2-Amino-2-(3-(difluoromethoxy)phenyl)propan-1-ol

Cat. No.: B13606712
M. Wt: 217.21 g/mol
InChI Key: LIMSWUQNLJINKW-UHFFFAOYSA-N
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Description

2-Amino-2-(3-(difluoromethoxy)phenyl)propan-1-ol is an organic compound with the molecular formula C10H13F2NO2 It is characterized by the presence of an amino group, a difluoromethoxy-substituted phenyl ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-(difluoromethoxy)phenyl)propan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(difluoromethoxy)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst. The final step involves the addition of a hydroxyl group to the amine, which can be achieved through various methods, including hydrolysis or substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-(difluoromethoxy)phenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

2-Amino-2-(3-(difluoromethoxy)phenyl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-(difluoromethoxy)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(3-(difluoromethoxy)phenyl)ethanol
  • 3-Amino-2-(difluoromethoxy)phenylpropan-1-ol
  • 2-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol

Uniqueness

2-Amino-2-(3-(difluoromethoxy)phenyl)propan-1-ol is unique due to the presence of both an amino group and a difluoromethoxy-substituted phenyl ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds .

Properties

Molecular Formula

C10H13F2NO2

Molecular Weight

217.21 g/mol

IUPAC Name

2-amino-2-[3-(difluoromethoxy)phenyl]propan-1-ol

InChI

InChI=1S/C10H13F2NO2/c1-10(13,6-14)7-3-2-4-8(5-7)15-9(11)12/h2-5,9,14H,6,13H2,1H3

InChI Key

LIMSWUQNLJINKW-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC(=CC=C1)OC(F)F)N

Origin of Product

United States

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